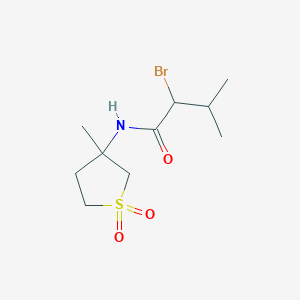

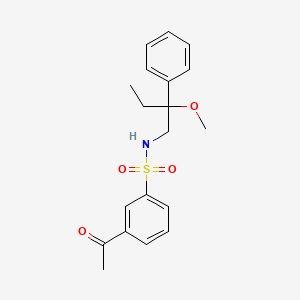

![molecular formula C16H19NO4 B2881438 ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate CAS No. 742094-83-3](/img/structure/B2881438.png)

ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-oxospiro[3H-chromene-2,4’-piperidine]-1’-carboxylate is a complex organic compound. It belongs to the class of compounds known as Schiff’s bases . Schiff’s bases are nitrogen analogs of an aldehyde or ketone, in which the carbonyl group is replaced by an imine or azomethine group . They are well known for their easy formation and rich coordination chemistry .

Synthesis Analysis

The synthesis of such compounds often involves condensation reactions. For instance, a series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and a series of aromatic aldehydes . Spectrochemical techniques have corroborated the formation of the desired products .Molecular Structure Analysis

The molecular structure of these compounds is complex, featuring a spiro[chromene-2,4’-piperidine] core. The title compound, C17H19N3O2, crystallizes with two independent molecules (A and B) in the asymmetric unit .Chemical Reactions Analysis

These compounds can participate in a broad range of synthetic reactions due to the presence of several reactive centers . They are versatile and have received much attention in the field of fundamental and applicative research .科学的研究の応用

Antiviral Applications

This compound has been used in the synthesis of novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives, which have shown to possess significant antiviral activity . These derivatives exhibited substantial antiviral activity, with some compounds showing 4 to 7 times higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus .

Antitumor Applications

The compound has been used in the synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides, which have shown promising antitumor activity . In particular, one of the synthesized compounds, IVa, showed more activity than other compounds and the positive control temozolomide .

Antibacterial Applications

The compound has been used in the synthesis of novel oxo-spiro chromene Schiff’s bases, which have shown significant antibacterial activity . The molecular docking analysis suggested that these derivatives regulate the antimicrobial potential via inhibition of DNA gyrase .

Anticancer Applications

The compound has been used in the synthesis of novel oxo-spiro chromene Schiff’s bases, which have shown significant anticancer activity . The molecular docking analysis suggested that these derivatives regulate the anticancer potential via inhibition of CDK 6 . Among all the synthesized compounds, Nitro derivatives have exhibited eminent anticancer and antibacterial activities .

DNA Gyrase Inhibition

The compound has been used in the synthesis of novel oxo-spiro chromene Schiff’s bases, which have shown significant DNA gyrase inhibition activity . This activity is important for their antibacterial and anticancer applications .

CDK 6 Inhibition

The compound has been used in the synthesis of novel oxo-spiro chromene Schiff’s bases, which have shown significant CDK 6 inhibition activity . This activity is important for their anticancer applications .

作用機序

Molecular docking analysis suggests that these derivatives regulate the antimicrobial potential via inhibition of DNA gyrase and anticancer potential via inhibition of CDK 6 . The ortho-substituted nitro group was found to be more beneficial as the compound might be achieving ideal conformation for binding in the binding pocket receptors .

将来の方向性

The future directions in the research of such compounds could involve further exploration of their biological and pharmacological activities. Among all the synthesized compounds, Nitro derivatives have exhibited eminent anticancer and antibacterial activities . This suggests potential for further development and study in these areas.

特性

IUPAC Name |

ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-2-20-15(19)17-9-7-16(8-10-17)11-13(18)12-5-3-4-6-14(12)21-16/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHHDTIHBBGRQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

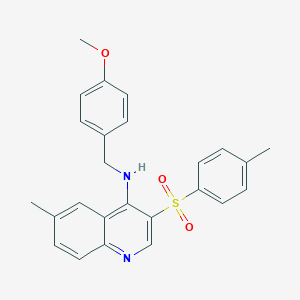

![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,4-thiazepane-6-carboxylic acid](/img/structure/B2881357.png)

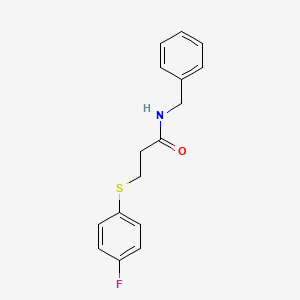

![4-(3-Chloro-4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2881361.png)

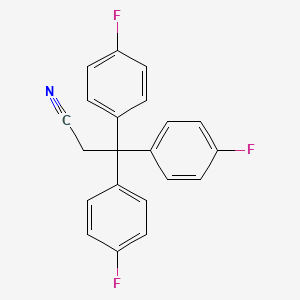

![N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2881364.png)

![Tert-butyl N-[2-(but-2-ynoylamino)-1-phenylethyl]-N-methylcarbamate](/img/structure/B2881371.png)

![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881374.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(trifluoromethyl)benzoate](/img/structure/B2881375.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2881377.png)